molecular formula C27H26N4O4 B3630123 N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide

N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide

Cat. No.: B3630123
M. Wt: 470.5 g/mol
InChI Key: KRJRSNYWTPYUPM-UHFFFAOYSA-N
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Description

Phthalazinyl compounds are often used in medicinal chemistry due to their diverse biological activities . They are part of a larger group of compounds known as heterocyclic compounds, which contain a ring structure made up of at least two different elements. These compounds are often synthesized for their potential antitumor activity .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The molecular formula of a similar compound, Methyl [5-(4-oxo-3,4-dihydro-1-phthalazinyl)-1H-benzimidazol-2-yl]carbamate, is C17H13N5O3 .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Phthalazinyl compounds can undergo a variety of reactions, including oxidation, reduction, and substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and stability, can be determined through laboratory testing. For instance, Methyl [5-(4-oxo-3,4-dihydro-1-phthalazinyl)-1H-benzimidazol-2-yl]carbamate has a molecular weight of 335.317 Da .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. For example, some phthalazinyl compounds have been found to inhibit the growth of certain types of cancer cells .

Future Directions

Future research on phthalazinyl compounds could focus on exploring their potential uses in medicine, particularly as anticancer agents . Additionally, further studies could investigate the synthesis of new phthalazinyl compounds with improved properties.

Properties

IUPAC Name

N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4/c1-30-27(33)22-10-6-5-9-21(22)26(29-30)19-11-12-24(31-13-15-34-16-14-31)23(17-19)28-25(32)18-35-20-7-3-2-4-8-20/h2-12,17H,13-16,18H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJRSNYWTPYUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)N4CCOCC4)NC(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide
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N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide
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N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide
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N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide
Reactant of Route 5
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N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide
Reactant of Route 6
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N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide

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